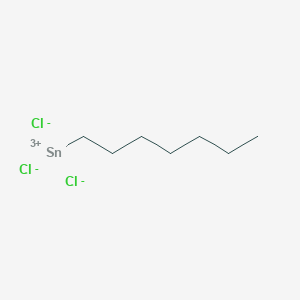

Trichloro(heptyl)stannane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichloro(heptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUSWURBARPGM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612433 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59344-47-7 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of trichloro(heptyl)stannane

An In-depth Technical Guide to the Synthesis and Characterization of Trichloro(heptyl)stannane

Abstract

This compound (C₇H₁₅Cl₃Sn) is an organotin compound of significant interest as a precursor in the synthesis of more complex organometallic reagents and as an intermediate for materials science applications, including the formation of polymer stabilizers.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the Grignard reaction pathway. It further details an integrated analytical workflow for the unambiguous characterization and purity assessment of the final product. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices, embeds rigorous safety protocols, and offers a self-validating system for achieving high-purity this compound. All protocols and claims are substantiated with authoritative references, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Foundational Concepts

Chemical Identity and Physicochemical Properties

This compound is a monoalkyltin halide. The direct covalent bond between the heptyl group's carbon atom and the tin atom defines it as an organometallic compound. Its physical and chemical properties are dominated by the electrophilic tin center, making it susceptible to hydrolysis and reactive towards nucleophiles.

| Property | Value | Source |

| CAS Number | 59344-47-7 | [2] |

| Molecular Formula | C₇H₁₅Cl₃Sn | [2] |

| Molecular Weight | 324.26 g/mol | [2] |

| Synonyms | n-Heptyltin trichloride, Heptyltrichlorostannane | [3] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [4] |

Scientific Significance and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate. Organotin compounds are pivotal in modern organic synthesis.[5] Specifically, monoalkyltin trihalides like this compound are precursors to dialkyltin and trialkyltin compounds through further alkylation. These subsequent compounds are widely used in:

-

Stille Cross-Coupling Reactions: As precursors to heptylstannane reagents for the formation of carbon-carbon bonds.[5]

-

Polymer Chemistry: As intermediates in the synthesis of organotin-based PVC heat stabilizers and catalysts.[6][7]

-

Materials Science: For the deposition of tin-containing thin films.

Mandatory Safety and Handling Protocols

Trustworthiness Pillar: The extreme toxicity of organotin compounds cannot be overstated. Adherence to these protocols is a prerequisite for any experimental work.

Organotin compounds are highly toxic via inhalation, ingestion, and dermal contact, with the potential to affect the central nervous and immune systems.[6][7][8] The toxicity generally follows the order R₃SnX > R₂SnX₂ > RSnX₃; however, all classes require stringent handling precautions.[7]

-

Designated Area: All manipulations involving this compound and its precursors must be conducted within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[9]

-

Inert Atmosphere Operations: Due to its reactivity with atmospheric moisture to release corrosive HCl gas, all syntheses and transfers must be performed under an inert atmosphere (e.g., nitrogen or argon) using dried solvents and flame-dried glassware.[9][10]

-

Waste Disposal: All liquid and solid waste containing organotin compounds must be segregated into clearly labeled, dedicated hazardous waste containers. Glassware must be decontaminated by rinsing with a suitable solvent (e.g., hexanes or toluene) into the waste container before cleaning.[8][9]

-

Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[8][11] In case of inhalation, move to fresh air and seek immediate medical attention.[8]

Synthesis of this compound

Rationale for Synthetic Route Selection

The Grignard reaction is the chosen method for this guide due to its reliability, scalability, and utilization of readily available starting materials: an alkyl halide, magnesium metal, and tin(IV) chloride.[1] The core principle involves the formation of a highly nucleophilic heptylmagnesium halide, which then attacks the electrophilic tin center of tin(IV) chloride.[12][13]

A critical aspect of this synthesis is controlling the stoichiometry to favor the mono-alkylated product. By employing a significant excess of tin(IV) chloride and adding the Grignard reagent to the tin chloride solution (inverse addition), the probability of a single alkyl group transfer is maximized, suppressing the formation of di-, tri-, and tetra-alkylated byproducts.

Synthesis Workflow Diagram

Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organotin compounds. [14]Spectra should be recorded in a dry deuterated solvent like CDCl₃.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling Constants (J) |

| ¹H NMR | ~1.8 - 2.2 | CH₂-Sn: Triplet, deshielded. Satellites from coupling to tin: ²J(¹¹⁹Sn-¹H) ≈ 50-70 Hz. [14] |

| ~1.2 - 1.6 | (CH₂)₅: Complex multiplet, bulk of the alkyl chain. | |

| ~0.9 | CH₃: Triplet, most shielded. | |

| ¹³C NMR | ~20 - 30 | C-Sn: Most deshielded alkyl carbon. Large one-bond coupling to tin: ¹J(¹¹⁹Sn-¹³C) is significant. |

| ~22 - 32 | Other CH₂ carbons: Resonances for the rest of the alkyl chain. | |

| ~14 | CH₃: Most shielded carbon. | |

| ¹¹⁹Sn NMR | -5 to -50 | The chemical shift is highly diagnostic of the coordination environment. For RSnCl₃ compounds, the resonance is expected in this upfield region relative to the tetramethyltin standard. [14][15]A single sharp signal confirms the presence of a single tin species. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides definitive evidence through its unique isotopic pattern.

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. This cluster's complexity arises from the multiple stable isotopes of both tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) and chlorine (³⁵Cl, ³⁷Cl). The relative abundances of these peaks can be simulated and matched to confirm the elemental formula.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of chlorine atoms (-Cl), cleavage of the heptyl chain, and loss of the entire heptyl radical (-C₇H₁₅) to give the [SnCl₃]⁺ fragment.

Elemental Analysis

This technique provides the empirical formula by determining the mass percentages of carbon and hydrogen. The experimentally determined values should align closely with the calculated values for C₇H₁₅Cl₃Sn.

| Element | Calculated % |

| Carbon (C) | 25.93% |

| Hydrogen (H) | 4.66% |

Conclusion

The synthesis of this compound can be reliably achieved on a laboratory scale using the Grignard reaction with careful control of stoichiometry and reaction conditions. This guide has detailed a robust protocol, emphasizing the critical safety measures required when handling toxic organotin compounds. The successful synthesis must be validated by a comprehensive characterization workflow, wherein NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), mass spectrometry, and elemental analysis are used in concert to provide unambiguous proof of the target structure's identity and purity. This integrated approach ensures the generation of high-quality material suitable for subsequent applications in research and development.

References

- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.

-

Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Referenced through "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)"].

-

Wikipedia. (n.d.). Tin(IV) chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

PubChem. (n.d.). Trichloromethylstannane. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Strategies for the controlled hydrostannylation of alkynes. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 HNMR (b) 119 Sn{ 1 H}NMR spectra of the complex. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Sheffield. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heptane, 1-chloro-. Retrieved from [Link]

Sources

- 1. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Trichloroheptyl Stannane (~80%) | LGC Standards [lgcstandards.com]

- 4. Trichloromethylstannane | CH3Cl3Sn | CID 101940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 有機スズ試薬 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. delvallelab.weebly.com [delvallelab.weebly.com]

- 10. Tin tetrachloride | 7646-78-8 [chemicalbook.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Trichloro(heptyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(heptyl)stannane, also known as heptyltin trichloride, is an organotin compound with the chemical formula C₇H₁₅Cl₃Sn.[1][2] As a member of the organotin halide family, it serves as a versatile intermediate in organic and organometallic synthesis. Its unique combination of a reactive tin-chloride bond and a lipophilic heptyl group makes it a compound of interest for various applications, including as a precursor for catalysts and stabilizers.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental insights and safety considerations, to support its effective use in a research and development setting.

Physical Properties

This compound is a colorless, oily liquid under standard conditions.[4][5] Due to its reactive nature, particularly its sensitivity to moisture, its physical properties can be influenced by its purity. A summary of its key physical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Cl₃Sn | [1][2] |

| Molecular Weight | 324.26 g/mol | [1][2] |

| CAS Number | 59344-47-7 | [1][2] |

| Physical State | Liquid | [4] |

| Appearance | Oily, Colourless | [4] |

| Boiling Point | 142-143 °C at 33 hPa | [6][7] |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the tin atom and the reactivity of the tin-chlorine bonds.

Hydrolysis

Like other alkyltin trichlorides, this compound is highly susceptible to hydrolysis, reacting readily with water or even atmospheric moisture.[8][9] The hydrolysis proceeds in a stepwise manner, with the sequential replacement of chloride ions with hydroxide groups. These hydroxylated intermediates are often unstable and can undergo condensation reactions to form various organostannoxane structures, including dimers, trimers, and eventually polymeric stannonic acids.[10][11] The exact nature of the hydrolysis products depends on factors such as pH, concentration, and temperature.[12]

Generalized Hydrolysis and Condensation Pathway:

Caption: General reduction of this compound to heptylstannane.

Reactions with Grignard Reagents

The chloride ligands on this compound can be readily displaced by nucleophilic alkyl or aryl groups from Grignard reagents (R-MgX). [13]This reaction provides a convenient route to synthesize mixed tetraorganotin compounds. The stoichiometry of the Grignard reagent can be controlled to achieve mono-, di-, or trisubstitution of the chloride atoms.

Generalized Grignard Reaction:

Caption: Stepwise substitution of chlorides in this compound using a Grignard reagent.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, based on the known spectroscopic properties of similar organotin compounds, the following characteristic features can be anticipated.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the heptyl group. The protons on the carbon alpha to the tin atom will likely be the most deshielded and may show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). [14]The typical multiplets for a heptyl chain would be observed, with the terminal methyl group appearing as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will also display signals for the seven carbon atoms of the heptyl chain. The carbon atom directly bonded to the tin will be significantly shifted and will exhibit coupling to the tin isotopes (¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C)). [15][16]* ¹¹⁹Sn NMR: The ¹¹⁹Sn NMR chemical shift is a sensitive probe of the coordination environment of the tin atom. For a four-coordinate alkyltin trichloride, the chemical shift is expected to be in the downfield region of the ¹¹⁹Sn NMR spectrum. [17][18]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational modes of the heptyl group, including C-H stretching frequencies around 2850-2960 cm⁻¹ and bending vibrations at lower wavenumbers. The Sn-C and Sn-Cl stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹. [19]

Mass Spectrometry

Mass spectrometry of organotin compounds can be complex due to the isotopic distribution of tin. The mass spectrum of this compound would be expected to show a characteristic cluster of peaks for the molecular ion and various fragment ions resulting from the loss of chlorine atoms and portions of the heptyl group. [4][13][20]

Experimental Protocols

The following are generalized experimental protocols based on established procedures for similar organotin compounds. Researchers should adapt these procedures with appropriate safety precautions and optimize them for their specific needs.

Synthesis of this compound

A common method for the synthesis of alkyltin trichlorides is the direct reaction of an alkyl halide with tin(II) chloride, often catalyzed by a phosphonium salt, or the redistribution reaction between a tetraalkyltin and tin(IV) chloride.

Illustrative Synthesis via Direct Reaction:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tin(II) chloride and a catalytic amount of a suitable phosphonium salt (e.g., tetrabutylphosphonium chloride).

-

Heat the mixture to a temperature typically in the range of 150-180 °C under a nitrogen atmosphere.

-

Slowly add 1-chloroheptane to the stirred mixture.

-

Maintain the reaction at temperature for several hours, monitoring the progress by a suitable method (e.g., GC-MS of aliquots).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can be purified by vacuum distillation.

Hydrolysis to Heptylstannonic Acid

This protocol describes the controlled hydrolysis of this compound to form heptylstannonic acid.

-

Dissolve this compound in a suitable solvent such as acetone or ethanol in a round-bottom flask.

-

Slowly add a stoichiometric amount of water, or a dilute aqueous base (e.g., NaOH or NH₄OH), to the stirred solution. [20]3. A white precipitate of heptylstannonic acid and its oligomers will form.

-

Continue stirring for a period to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water to remove any inorganic salts, followed by a low-boiling organic solvent (e.g., diethyl ether) to aid in drying.

-

Dry the product under vacuum.

Safety and Handling

This compound is a corrosive and toxic compound that should be handled with extreme care in a well-ventilated fume hood. [4][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [4]* Moisture Sensitivity: The compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). [6][7]* Toxicity: Organotin compounds are known to be toxic. Avoid inhalation, ingestion, and skin contact. [4]In case of exposure, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Applications

This compound primarily serves as a precursor for other organotin compounds. These derivatives have a range of industrial applications:

-

PVC Stabilizers: Organotin carboxylates and mercaptides, which can be synthesized from this compound, are used as heat stabilizers for polyvinyl chloride (PVC). [21][22]* Catalysts: The Lewis acidic nature of the tin center allows it and its derivatives to be used as catalysts in various organic reactions, such as esterification and transesterification.

-

Precursor to other Organotin Reagents: It is a key starting material for the synthesis of tetraorganotins through reactions with Grignard or organolithium reagents. These tetraorganotins are valuable reagents in cross-coupling reactions like the Stille coupling.

Conclusion

This compound is a reactive organotin compound with significant potential as a synthetic intermediate. A thorough understanding of its physical and chemical properties, particularly its sensitivity to moisture and its reactivity towards nucleophiles, is crucial for its safe and effective use in the laboratory. While specific experimental data for this compound is somewhat limited in the public domain, analogies to other alkyltin trichlorides provide a solid foundation for its handling and application in research and development. Further studies to fully characterize its physical properties and reaction kinetics would be a valuable contribution to the field of organotin chemistry.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. Organotin compounds [sciex.com]

- 4. sciex.jp [sciex.jp]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The infrared spectra of some alkyltin methoxides (1965) | R.A. Cummins | 26 Citations [scispace.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Investigations on organotin compounds. XXII: hydrolysis products of alkyltin trichlorides [repository.tno.nl]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Tributyltin chloride(1461-22-9) 13C NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 19. Spectroscopic studies on organometallic compounds. Part XVI. Infrared spectra of organotin(carbonyl)iron complexes in the carbonyl stretching region - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 20. A mass spectrometry-based approach gives new insight into organotin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 22. 147.231.120.220 [147.231.120.220]

An In-depth Technical Guide to Trichloro(heptyl)stannane: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(heptyl)stannane, also known as n-heptyltin trichloride, is an organotin compound with the chemical formula C₇H₁₅Cl₃Sn. As a member of the monoalkyltin trichloride family, it serves as a versatile laboratory chemical, primarily utilized as a catalyst in various organic reactions and as a stabilizer in polymer formulations[]. The reactivity and utility of this compound are dictated by the presence of a covalent bond between a single heptyl group and a tin atom, which is also bonded to three chlorine atoms. This structure imparts significant Lewis acidity to the tin center, a key characteristic driving its catalytic activity. This guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical properties, applications, and safety considerations for this compound, offering valuable insights for professionals in research and development.

Molecular Structure and Physicochemical Properties

The this compound molecule features a central tin atom bonded to a linear heptyl chain and three chlorine atoms. The geometry around the tin atom is tetrahedral, with the bulky heptyl group and the three chlorine atoms arranged to minimize steric hindrance.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59344-47-7 | [2][3] |

| Molecular Formula | C₇H₁₅Cl₃Sn | [2][3] |

| Molecular Weight | 324.26 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 142 - 143 °C at 33 hPa | [2][3] |

| Density | 1.839 g/cm³ at 25 °C | [2][3] |

| Flash Point | 113 °C (closed cup) | [2][3] |

| Stability | Stable under recommended storage conditions; moisture sensitive. | [2][3] |

Synthesis of this compound

The synthesis of monoalkyltin trichlorides like this compound can be achieved through several established methods in organometallic chemistry. A common approach involves the direct alkylation of tin tetrachloride.

One such method is the reaction of tin tetrachloride with an alkylating agent, such as a trialkylaluminum or an alkylaluminum halide, often in the form of a donor complex with an ether or a tertiary amine. This method allows for a controlled monoalkylation to produce the desired alkyltin trichloride in high yields.

The following diagram illustrates a general workflow for the synthesis of an alkyltin trichloride.

Caption: General workflow for the synthesis of alkyltin trichlorides.

Representative Experimental Protocol for the Synthesis of a Monoalkyltin Trichloride

This protocol is a representative example for the synthesis of a monoalkyltin trichloride and can be adapted for this compound, with appropriate adjustments for the specific alkylating agent and reaction conditions.

Materials:

-

Tin tetrachloride (SnCl₄)

-

Heptylmagnesium bromide (Grignard reagent) or another suitable heptylating agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent (if applicable): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the heptylmagnesium bromide by reacting 1-bromoheptane with magnesium turnings in anhydrous diethyl ether.

-

Reaction with Tin Tetrachloride: In a separate flame-dried flask under a nitrogen atmosphere, dissolve tin tetrachloride in anhydrous hexane. Cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the stirred tin tetrachloride solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure this compound.

Applications in Research and Development

The primary application of this compound and other monoalkyltin trichlorides is in the field of catalysis. Their strong Lewis acidity enables them to activate carbonyl groups, making them effective catalysts for esterification and transesterification reactions. These reactions are fundamental in the synthesis of a wide range of organic molecules, including those of pharmaceutical interest.

While direct applications of this compound in drug development are not widely documented, its role as a catalyst or as a precursor to other organotin reagents positions it as a valuable tool in synthetic organic chemistry. For instance, organotin compounds are crucial reagents in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules.

The diagram below illustrates a simplified catalytic cycle for a monoalkyltin-catalyzed esterification reaction.

Caption: Simplified catalytic cycle for esterification.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage, and it is very toxic to aquatic life[2][3].

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. It is moisture-sensitive and should be handled under an inert atmosphere.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable organotin compound with significant applications in catalysis and organic synthesis. Its utility stems from the Lewis acidic nature of the tin center, which allows it to effectively catalyze important reactions such as esterification. While its direct role in drug development is not prominent, its function as a synthetic tool underscores its importance for researchers and scientists in the pharmaceutical and chemical industries. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a laboratory setting.

References

-

Cole-Parmer. (2016, March 16). Safety Data Sheet for Mono-n-heptyltin trichloride. Retrieved from [Link]

-

Chemcd. (n.d.). mono-n-heptyltin trichloride, 59344-47-7 msds. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Methyltin Trichloride in Organic Synthesis Catalysis.

- Metin, Ö., & Derman, S. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ESSLAB. (n.d.). n-Heptyltin trichloride. Retrieved from [Link]

- Neumann, W. P. (1965). Method for making alkyl tin trichlorides. U.S.

- da Silva, A. C., & de Souza, R. O. M. A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(3), 134-168.

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Goud, S. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Medicinal Chemistry, 12(8), 1266-1311.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Kuzin, E. N., Krutchinina, N. E., & Povarov, V. G. (2020). Synthesis of Titanium Trichloride.

Sources

An In-depth Technical Guide to the Safety and Handling of Trichloro(heptyl)stannane

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for trichloro(heptyl)stannane. As organotin compounds are known for their potential toxicity, a thorough understanding of their properties is paramount for ensuring laboratory safety and the integrity of research.[1][2] This document covers hazard identification, safe handling practices, emergency procedures, and disposal of this compound.

Hazard Identification and Classification

This compound, a monoorganotin compound, is classified as a hazardous substance requiring careful handling.[3] The toxicity of organotin compounds generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃, where 'R' is an alkyl or aryl group and 'X' is an anion.[2] While monoorganotins are typically the least toxic in this class, they still present significant health risks.[2]

Globally Harmonized System (GHS) Classification:

Based on available safety data sheets, this compound is classified as:

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[3][4]

-

Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[5]

-

Acute Aquatic Toxicity, Category 1 (H400): Very toxic to aquatic life.[3][4]

Hazard Statements:

EUH Statements:

Toxicological Profile and Health Effects

Organotin compounds are toxic through all routes of exposure, including inhalation, ingestion, and dermal contact.[1][7] Brief contact can cause irritation to the skin and respiratory tract. Due to its corrosive nature, this compound can cause severe burns to the skin and eyes upon contact.[3][4] Inhalation of vapors or mists may cause respiratory irritation.[8]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safe handling protocols is essential.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is recommended to minimize inhalation exposure.[10]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[10][11]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[10][12]

-

Hand Protection: Wear chemical-resistant gloves.[10] Given that no glove material is completely impervious, it is recommended to double-glove and change gloves frequently, especially after direct contact.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[12]

Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]

-

Wash hands thoroughly with soap and water after handling the chemical and before breaks.[9]

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, and open flames.[10][12] The compound is moisture-sensitive.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10][12] this compound reacts violently with water.[6]

Accidental Release and Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazards.

Minor Spills:

-

Restrict access to the spill area.[13]

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial absorbent.[14]

-

Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[7][13]

-

Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[14]

Major Spills:

-

Evacuate the immediate area and alert others.[14]

-

If the spill is large or in a confined space, call for emergency response.[15]

-

Prevent the spill from entering drains or waterways.[16]

First Aid Measures

Immediate first aid is critical in the event of exposure to this compound.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[13] Remove contaminated clothing and shoes.[17] Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air.[13] If breathing is difficult, give oxygen.[18] Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[19] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[13]

Disposal Considerations

Waste containing this compound must be handled as hazardous waste.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Place all contaminated materials, including empty containers, in a dedicated, clearly labeled, and sealed container for hazardous waste.[13]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59344-47-7 | [3][4] |

| Molecular Formula | C₇H₁₅Cl₃Sn | [3][4] |

| Molecular Weight | 324.26 g/mol | [4] |

| Appearance | Colorless, oily liquid | [9] |

| Boiling Point | 142 - 143 °C at 33 hPa | [3][4] |

Experimental Protocols

Diagram 1: Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

Diagram 2: Emergency Response for a this compound Spill

Caption: Emergency response procedure for a this compound spill.

References

- Essential Safety and Operational Protocols for Handling Organotin Compounds. (n.d.). Benchchem.

- Safety and handling precautions for organotin compounds. (n.d.). Benchchem.

- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. (n.d.). Benchchem.

- ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Academies Press.

- SAFETY DATA SHEET - Trichloroheptyl Stannane (~80%). (2023, December 7). LGC Standards.

- n-Heptyltin trichloride 100 µg/mL in Methyl-tert-butyl ether. (n.d.). LGC Standards.

- mono-n-heptyltin trichloride, 59344-47-7 msds. (n.d.). Chemcd.

- Material Safety Data Sheet - Tributyl Tin Chloride. (2008, November 13). Spectrum Chemical.

- Organo-tin compounds. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water.

- n-Heptyltin trichloride. (n.d.). HPC Standards.

- n-Heptyltin trichloride Solution (Solvent: tert-Butyl methyl ether). (n.d.). HPC Standards.

- n-Heptyltin trichloride. (n.d.). HPC Standards Inc.

- Heptyltin-n trichloride (MHT). (n.d.). Analytical Standard Solutions (A2S).

- Chemical Safety Data Sheet MSDS / SDS - 1,1,7-trichloro-1-hepten-3-one. (2023, December 30). ChemicalBook.

- Emergency and Spill Response Procedures. (n.d.). Auburn University.

- SAFETY DATA SHEET - Tin(IV) chloride. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - Ethynyl(tributyl)stannane. (n.d.). Fisher Scientific.

- Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto.

- Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.

- SAFETY DATA SHEET - Tripropyltin chloride. (2025, September 22). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Ethoxytitanium trichloride. (2025, November 6). CymitQuimica.

- Hazardous Spill Reporting and Response Procedures. (n.d.). Emergency Management | Austin Community College District.

- Phenyltin trichloride - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane - Safety Data Sheet. (n.d.). Gelest.

- SAFETY DATA SHEET - Methyltin trichloride. (n.d.). Fisher Scientific.

- Safety Data Sheet: Trichloro(2,4,4-trimethylpentyl)silane. (2019, September 3). Chemos GmbH & Co.KG.

- Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. (n.d.). Safe Work Australia.

- SAFETY DATA SHEET - Trichloroethylene. (2020, August). Solvents Australia.

- GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM.

- GHS Classification Summary (Rev.8, 2019). (n.d.). PubChem - NIH.

- 1,1,7-trichloro-1-hepten-3-one Safety Data Sheets. (n.d.). Echemi.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 15. cws.auburn.edu [cws.auburn.edu]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

solubility of trichloro(heptyl)stannane in common organic solvents

An In-depth Technical Guide on the Solubility of Trichloro(heptyl)stannane in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₇H₁₅Cl₃Sn), an organotin compound of interest in various chemical synthesis and material science applications. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational principles of organometallic chemistry with practical, field-proven methodologies. It offers a detailed, self-validating experimental protocol for researchers to determine the solubility of this compound in a range of common organic solvents. Furthermore, this guide discusses the key factors influencing its solubility, with a particular emphasis on the critical role of solvent polarity and the compound's susceptibility to hydrolysis. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound and related organotin compounds.

Introduction to this compound and its Solubility

This compound, also known as heptyltin trichloride, is an organometallic compound featuring a central tin atom bonded to a heptyl group and three chlorine atoms. Its unique combination of a nonpolar alkyl chain and a polar trichlorostannyl group imparts a distinct solubility profile that is crucial for its application in various chemical processes. Understanding the solubility of this compound is paramount for its effective use in chemical synthesis, catalysis, and as a precursor for other organotin derivatives. The choice of solvent can significantly impact reaction kinetics, product purity, and the ease of post-reaction work-up.

The inherent reactivity of the tin-chlorine bonds, particularly their susceptibility to hydrolysis, presents a significant challenge in both the handling and the precise determination of the solubility of this compound. This guide addresses these challenges by providing a robust framework for understanding and experimentally quantifying its solubility.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound is the primary determinant of its solubility. The long heptyl chain is nonpolar and lipophilic, favoring interactions with nonpolar organic solvents. Conversely, the trichlorostannyl (-SnCl₃) group is highly polar and electrophilic, capable of interacting with polar and coordinating solvents. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.

| Property | Value | Source |

| Chemical Formula | C₇H₁₅Cl₃Sn | [1] |

| Molecular Weight | 324.26 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | General knowledge |

| CAS Number | 59344-47-7 | [1] |

Solubility Profile of this compound

While extensive quantitative data for this compound is not widely published, a qualitative and predictive solubility profile can be constructed based on the "like dissolves like" principle and data from analogous compounds like trichloro(octyl)stannane.[2]

| Solvent Class | Specific Solvent | Polarity | Expected Solubility | Rationale and Notes |

| Ethers | Diethyl Ether | Low | Soluble | The nonpolar character of the ether and its ability to coordinate weakly with the tin atom should promote solubility. |

| Tetrahydrofuran (THF) | Medium | Soluble | THF is a good solvent for many organometallic compounds due to its coordinating ability. | |

| Methyl-tert-butyl ether (MTBE) | Low | Soluble | This compound is commercially available as a solution in MTBE, confirming its solubility. | |

| Hydrocarbons | Hexane | Nonpolar | Soluble | The heptyl chain will readily interact with the nonpolar hexane. Used for crystallization of similar compounds, implying moderate solubility at room temperature.[2] |

| Toluene | Nonpolar | Soluble | The aromatic nature of toluene can interact favorably with the overall molecule. Also used for crystallization of analogous compounds.[2] | |

| Chlorinated Solvents | Dichloromethane (DCM) | Medium | Soluble | DCM is a versatile solvent for a wide range of organic and organometallic compounds. |

| Chloroform | Medium | Soluble | Similar to DCM, chloroform is expected to be a good solvent. Trichloro(octyl)stannane is reported to be soluble in chloroform.[2] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | Soluble | The highly polar and coordinating nature of DMSO is expected to dissolve this compound. Trichloro(octyl)stannane is soluble in DMSO.[2] |

| Acetonitrile | High | Likely Soluble | The polarity of acetonitrile should facilitate dissolution, although potential reactivity should be considered. | |

| Alcohols | Methanol | High (Protic) | Slightly Soluble with Reaction | While the polarity is high, the protic nature of methanol can lead to solvolysis of the Sn-Cl bonds. Trichloro(octyl)stannane is reported as slightly soluble in methanol.[2] |

| Ethanol | High (Protic) | Slightly Soluble with Reaction | Similar to methanol, ethanol is likely to react with this compound. | |

| Water | - | High (Protic) | Insoluble (with rapid hydrolysis) | This compound will readily react with water to form insoluble tin oxides and hydroxides. |

Critical Note on Hydrolysis: this compound is highly sensitive to moisture. The presence of even trace amounts of water can lead to hydrolysis, forming various tin oxide and hydroxide species. This reaction not only degrades the compound but also significantly affects solubility measurements. Therefore, the use of anhydrous solvents and inert atmosphere techniques is imperative for accurate and reproducible solubility determination.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a robust method for determining the solubility of this compound in an organic solvent using the gravimetric method. This approach is designed to be self-validating by ensuring that a true equilibrium is reached and by minimizing experimental errors.

Principle

An excess of the solute, this compound, is equilibrated with a known volume of an anhydrous solvent at a constant temperature. After equilibrium is established, the undissolved solute is separated, and the concentration of the dissolved solute in the supernatant is determined gravimetrically after solvent evaporation.

Causality Behind Experimental Choices

-

Use of Anhydrous Solvents and Inert Atmosphere: This is crucial to prevent the hydrolysis of this compound, which would otherwise lead to inaccurate results.

-

Extended Equilibration Time with Agitation: This ensures that the solvent becomes fully saturated with the solute, and a true thermodynamic equilibrium is reached.

-

Gravimetric Analysis: This is a direct and reliable method for quantifying the amount of dissolved solute, provided the solute is not volatile.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Inert atmosphere glovebox or Schlenk line

-

Dry syringes and needles

-

Centrifuge

-

Pre-weighed, dry collection vials

Procedure:

-

Preparation (under inert atmosphere): a. Place an excess amount (e.g., 100-200 mg) of this compound into several dry, tared glass vials. The presence of undissolved solid is essential. b. Record the exact weight of the vial with the compound. c. Using a dry syringe, add a precise volume (e.g., 2.00 mL) of the anhydrous organic solvent to each vial. d. Tightly cap the vials and seal with paraffin film.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). b. Agitate the samples for a minimum of 24 hours to ensure equilibrium. A preliminary study to confirm the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle. b. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid phase.

-

Sample Isolation and Analysis: a. Under an inert atmosphere, carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a dry syringe, ensuring no solid particles are transferred. b. Transfer the supernatant to a pre-weighed, dry collection vial. Record the exact weight of the vial with the solution. c. Evaporate the solvent from the collection vial under a gentle stream of inert gas (e.g., nitrogen or argon) or under vacuum. d. Once the solvent is completely removed, re-weigh the collection vial containing the dried solute residue.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound in the transferred aliquot. b. Determine the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

PubChem. (n.d.). Octyltin trichloride. Retrieved from [Link]

-

PubChem. (n.d.). Octyltrichlorosilane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tin hydride. Retrieved from [Link]

- Google Patents. (2013). US20130129607A1 - Synthesis of stannane and deuterostannane.

-

ARO. (n.d.). CHEMICAL COMPATIBILITY GUIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Retrieved from [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of allenyl- and alkynyl-stannanes by reduction of allenyl- and alkynyl-chlorostannanes. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ARO. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

-

PubChem. (n.d.). Trichloroethylene. Retrieved from [Link]

-

PubChem. (n.d.). Trichloromethylstannane. Retrieved from [Link]

-

ResearchGate. (2019). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Trichloro(heptyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloro(heptyl)stannane (C₇H₁₅Cl₃Sn), a member of the organotin family, finds utility in various chemical syntheses, including as a precursor for catalysts and PVC stabilizers. Understanding its thermal stability and decomposition pathways is paramount for ensuring safe handling, predicting shelf-life, and controlling reaction outcomes. This guide provides a comprehensive technical overview of the thermal behavior of this compound, synthesizes potential decomposition mechanisms based on established organometallic chemistry, and details the experimental protocols required for its rigorous characterization.

Introduction to this compound: Properties and Significance

Organotin compounds are characterized by the presence of at least one tin-carbon bond. The nature and number of organic substituents and anionic ligands dictate the compound's chemical and toxicological properties. Monoalkyltin trichlorides, such as this compound, are important intermediates in the synthesis of di- and tri-substituted organotins, which have broader industrial applications.[1]

This compound is a dense, oily liquid that is sensitive to moisture.[2][3] Like other alkyltin chlorides, its chemistry is dominated by the polarized Sn-C and Sn-Cl bonds, making it susceptible to nucleophilic attack, particularly hydrolysis.[4][5] The inherent reactivity of these bonds is also the focal point of its thermal instability.

Postulated Thermal Decomposition Mechanisms

While specific experimental studies on the thermal decomposition of this compound are not extensively documented in public literature, its degradation pathways can be postulated based on the known chemistry of analogous organometallic compounds, such as other alkyltin halides and organosilanes.[6][7] The decomposition is likely to proceed through a combination of radical and elimination pathways upon thermal stress.

Pathway A: Homolytic Bond Cleavage

The primary and most straightforward decomposition pathway at elevated temperatures is the homolytic cleavage of the covalent bonds, with bond strength dictating the initiation step.

-

Sn-C Bond Fission: The Tin-Carbon bond is typically the weakest in the molecule, making its homolytic cleavage a probable initiation step. This would generate a heptyl radical and a trichlorostannyl radical.

-

Sn-Cl Bond Fission: Subsequent or competing cleavage of the stronger Tin-Chlorine bonds would release chlorine radicals. The sequential loss of chlorine atoms from tin tetrachloride is a known high-temperature process.[7]

These radical species are highly reactive and will initiate a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of final products.

Caption: Postulated homolytic cleavage pathways for this compound.

Pathway B: β-Hydride Elimination

A common decomposition route for organometallic compounds with alkyl chains containing β-hydrogens is β-hydride elimination. This concerted, non-radical pathway involves the transfer of a hydrogen atom from the second carbon of the heptyl chain to the tin center, with simultaneous cleavage of the Sn-C bond and formation of an alkene.

This pathway would yield 1-heptene and hydrotrichlorostannane (HSnCl₃). The latter is unstable and would likely decompose further to tin(II) chloride, hydrogen chloride (HCl), and other species.

Caption: β-Hydride elimination pathway for this compound decomposition.

Influence of Hydrolysis

This compound is moisture-sensitive.[3][8] In the presence of water, even at ambient temperatures, hydrolysis of the Sn-Cl bonds will occur, forming heptylstannonic acid and hydrochloric acid.[4][5] Upon heating, these hydrolysis products will undergo condensation and decomposition, significantly altering the overall thermal degradation profile. Therefore, rigorous exclusion of moisture is critical for studying the intrinsic thermal stability of the parent compound.

Experimental Analysis of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The primary techniques are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), typically by coupling mass spectrometry to the TGA instrument (TGA-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the cornerstone for determining thermal stability.

Protocol for TGA Analysis:

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated for mass and temperature, and the balance is tared.

-

Sample Preparation: Dispense 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum) inside an inert atmosphere glovebox to prevent premature hydrolysis.

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to maintain an oxygen-free environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies thermal transitions such as melting, boiling, and decomposition (as endothermic or exothermic events).[10]

Protocol for DSC Analysis:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan inside an inert atmosphere glovebox. An empty, hermetically sealed pan serves as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C) if melting is of interest.

-

Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 400-500 °C) at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks (melting, boiling, some decompositions) and exothermic peaks (some decompositions, crystallization).

-

Correlate the thermal events with the mass loss steps observed in TGA.

-

Evolved Gas Analysis (EGA) by TGA-MS

EGA identifies the chemical nature of the volatile products released during decomposition. Coupling the gas outlet of the TGA to a mass spectrometer (MS) allows for real-time analysis of the evolved gases.

Protocol for TGA-MS Analysis:

-

Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer.

-

TGA Method: Follow the TGA protocol described in Section 3.1.

-

MS Method:

-

Set the MS to scan a relevant mass range (e.g., m/z 10-300) throughout the TGA run.

-

Monitor specific ion currents (Selected Ion Monitoring, SIM) for expected decomposition products (e.g., m/z for heptene, HCl, and fragments of the parent molecule).

-

-

Data Analysis:

-

Correlate the ion current intensity for specific m/z values with the decomposition steps seen in the TGA curve.

-

For example, the detection of fragments corresponding to heptene (e.g., m/z 98) coinciding with the first mass loss step would provide strong evidence for the β-hydride elimination pathway.

-

Caption: Experimental workflow for characterizing thermal stability.

Interpreting the Data: A Holistic View

By combining data from these techniques, a comprehensive picture emerges.

| Technique | Primary Data Output | Key Insights Derived |

| TGA | Mass vs. Temperature | Onset temperature of decomposition, thermal stability range, number of decomposition steps, residual mass.[9] |

| DSC | Heat Flow vs. Temperature | Enthalpy of transitions (melting, decomposition), differentiation between endothermic and exothermic processes.[10] |

| TGA-MS | Ion Intensity vs. Temperature | Identification of volatile decomposition products, validation of proposed decomposition pathways.[11] |

For this compound, one might expect an initial mass loss corresponding to the boiling point if the experiment is run under atmospheric pressure and the boiling point is reached before decomposition. However, literature suggests a high boiling point (142-143 °C at 33 hPa), implying decomposition may precede boiling at ambient pressure.[3] TGA-MS data would be crucial to distinguish between simple evaporation and decomposition. A sharp mass loss in TGA concurrent with an endotherm in DSC and the detection of the parent molecule's ion in the MS would indicate boiling. Conversely, a mass loss associated with the detection of smaller fragments like heptene or HCl would confirm decomposition.

Safety, Handling, and Storage

Organotin compounds exhibit varying levels of toxicity, and appropriate safety precautions are mandatory.[1][12]

-

Handling: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[2][13] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[3] Do not allow it to enter the environment, as organotins can be highly toxic to aquatic life.[3][8]

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. While direct literature is sparse, a robust understanding can be built by postulating decomposition mechanisms based on fundamental organometallic principles—namely homolytic bond cleavage and β-hydride elimination—and validating these hypotheses through a rigorous experimental program. The combined application of TGA, DSC, and TGA-MS provides the necessary data to define the compound's stability limits, understand its degradation products, and elucidate its decomposition pathways. This knowledge is essential for researchers in synthetic chemistry and materials science to ensure process safety, optimize reaction conditions, and manage the lifecycle of this and related organotin compounds responsibly.

References

-

National Center for Biotechnology Information. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetric (TGA) curve of organotin(IV) complexes (1–4) and... Retrieved from [Link]

-

MDPI. (2022). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Applied Sciences, 12(13), 6688. Retrieved from [Link]

-

PubMed. (1997). Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. Journal of Chromatography A, 788(1-2), 1-49. Retrieved from [Link]

-

OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS conditions used for the analysis of organotin compounds. Retrieved from [Link]

-

CDC Stacks. (n.d.). Development of a method for the sampling and analysis of organotin compounds. Retrieved from [Link]

-

ResearchGate. (1966). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [Link]

-

Shimadzu. (2003). GCMS Organotin News. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Organotin Compounds in Timber and Wood Products by GC-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

ALS Global. (n.d.). Analysis of organotin compounds. Retrieved from [Link]

-

University of the Pacific. (1966). A Study of the Thermal Decomposition of Some Hydrated Coordination Compounds. Retrieved from [Link]

-

Solvents Australia. (2020). Safety Data Sheet: Trichloroethylene. Retrieved from [Link]

-

Chemcd. (n.d.). mono-n-heptyltin trichloride, 59344-47-7 msds. Retrieved from [Link]

-

TNO Repository. (1966). Investigations on organotin compounds. XXII: hydrolysis products of alkyltin trichlorides. Retrieved from [Link]

-

Analytical Standard Solutions (A2S). (n.d.). Heptyltin-n trichloride (MHT). Retrieved from [Link]

-

Eurofins Australia. (2023). Organotins Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Trichloro(ethynyl)stannane. Retrieved from [Link]

-

eScholarship.org. (2023). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2000). ChemInform Abstract: Thermal Decomposition of Tin Tetrachloride Based on Cl and Sn-Concentration Measurements. Retrieved from [Link]

-

PubMed. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. The Journal of Physical Chemistry A, 111(47), 11986-11995. Retrieved from [Link]

-

US EPA. (n.d.). Silane, trichloroheptyl-. Retrieved from [Link]

-

PubChem. (n.d.). Trichloro(tetradecyl)stannane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Retrieved from [Link]

-

ResearchGate. (1994). Trichloroethylene in organic synthesis. Russian Chemical Reviews, 63(3), 233. Retrieved from [Link]

-

ResearchGate. (2018). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Retrieved from [Link]

-

PubMed. (1999). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 64(22), 8027-8032. Retrieved from [Link]

Sources

- 1. Analysis of organotin compounds [alsglobal.se]

- 2. lgcstandards.com [lgcstandards.com]

- 3. hpc-standards.us [hpc-standards.us]

- 4. researchgate.net [researchgate.net]

- 5. Investigations on organotin compounds. XXII: hydrolysis products of alkyltin trichlorides [repository.tno.nl]

- 6. Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. hpc-standards.com [hpc-standards.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 13. fishersci.com [fishersci.com]

historical development and discovery of organotin compounds

An In-Depth Technical Guide to the Historical Development and Discovery of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, defined as chemical structures featuring at least one covalent bond between tin and a carbon atom, represent a significant and multifaceted class within organometallic chemistry.[1][2] Their journey from a 19th-century laboratory curiosity to widespread industrial use and subsequent environmental scrutiny provides a compelling case study in the lifecycle of a chemical technology. This guide traces the pivotal moments of discovery, the evolution of synthetic methodologies, the boom in commercial applications, and the critical environmental and toxicological re-evaluations that have shaped the field. We will explore the foundational work of pioneers like Edward Frankland, the transformative impact of the Grignard reaction, the explosion of applications driven by Gerard van der Kerk's research, and the modern regulatory landscape. This document serves as a technical and historical resource for professionals seeking to understand the deep roots and complex legacy of organotin chemistry.

The Genesis: 19th-Century Pioneers and the Birth of a Field

The story of organotin chemistry begins in the mid-19th century, a period of fervent exploration in the nascent field of organometallic chemistry. The distinction of the first synthesis of an organotin compound belongs to the English chemist Sir Edward Frankland. In 1849, while investigating alkyl radicals, Frankland synthesized diethyltin diiodide ((C₂H₅)₂SnI₂) by reacting ethyl iodide with metallic tin.[1][2] This discovery was a landmark achievement, demonstrating for the first time a stable, isolable compound with a direct tin-carbon bond.[2] Frankland, who would later introduce the concept of chemical valence, termed these new substances "organo-metallic" compounds in 1852.[3][4]

Shortly after Frankland's discovery, in 1852, German chemist Carl Jacob Löwig reported the synthesis of alkyltin compounds, likely tetraethyltin (Et₄Sn), by reacting an alkyl halide with a tin-sodium alloy.[2][5][6] While Frankland's work predates it, Löwig's publication is often cited as the formal beginning of organotin chemistry.[5][6] These early syntheses were foundational, yet for nearly a century, organotin compounds remained largely academic curiosities with no recognized industrial purpose.

A New Century, A New Synthesis: The Grignard Revolution

The dawn of the 20th century brought a monumental breakthrough that would dramatically accelerate the development of organometallic chemistry: the discovery of the Grignard reagent. This development was the catalyst that moved organotin chemistry from a niche area to one of broad synthetic utility. The reaction of a Grignard reagent (RMgX) with tin halides, such as tin tetrachloride (SnCl₄), provided a versatile and efficient route to create tin-carbon bonds, enabling the synthesis of a wide array of tetraorganotin compounds (R₄Sn).[1][7]

This era saw the rise of key figures who systematically explored this new synthetic landscape, including Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.[5][6] A particularly crucial synthetic method developed during this period was the Kocheshkov redistribution reaction . This reaction allows for the controlled synthesis of organotin halides (RₙSnX₄₋ₙ) by reacting a tetraorganotin compound (R₄Sn) with a tin tetrahalide (SnX₄) in specific stoichiometric ratios.[1] This gave chemists precise control over the number of organic groups attached to the tin center, which would later prove critical for tuning the properties of these compounds for specific applications.

Table 1: Timeline of Key Early Discoveries

| Year | Scientist(s) | Discovery/Contribution | Significance |

| 1849 | Edward Frankland | First synthesis of an organotin compound, diethyltin diiodide.[1][2][5] | Established the existence of stable tin-carbon bonds. |

| 1852 | Carl Jacob Löwig | Synthesized alkyltins using a tin-sodium alloy.[5][6] | Often considered the formal start of organotin chemistry. |

| ~1900 | Victor Grignard | Discovery of Grignard reagents. | Revolutionized organometallic synthesis, including organotins. |

| Early 1900s | Kozeshkov, et al. | Development of redistribution reactions.[1][5] | Enabled controlled synthesis of mixed organotin halides. |

The Industrial Boom: The van der Kerk Era and Widespread Application

The trajectory of organotin chemistry shifted dramatically in the mid-20th century, largely due to the pioneering work of Gerard van der Kerk and his colleagues at the Institute for Organic Chemistry TNO in the Netherlands.[5][6] Their systematic investigations, beginning in the 1950s, unveiled the potent biocidal properties of triorganotin (R₃SnX) compounds.[8]

In 1954, van der Kerk and Luijten published their findings on the powerful fungicidal and bactericidal characteristics of compounds like tributyltin and triphenyltin derivatives. This discovery unlocked a vast commercial potential and triggered a surge in research and industrial production.[5][6][8] The major applications that emerged from this era fundamentally changed several industries:

-

PVC Stabilization: The first major industrial application, emerging in the 1940s, was the use of diorganotin compounds, such as dibutyltin dilaurate, as heat stabilizers for polyvinyl chloride (PVC).[5][6][9] Organotins prevent the thermal degradation of PVC during processing, a critical function that helped establish PVC as one of the world's most important plastics.[5]

-

Biocides & Antifouling Paints: The potent toxicity of triorganotin compounds, particularly tributyltin (TBT), was harnessed in antifouling paints for ship hulls.[10][11] These paints slowly leach TBT into the water, preventing the growth of barnacles, algae, and other marine organisms on the hull, thereby improving fuel efficiency and vessel performance.[11] For decades, TBT-based paints were the most effective antifouling technology available.[8]

-

Wood Preservation: The fungicidal properties of tributyltin oxide and other triorganotins made them highly effective wood preservatives, protecting against rot and insect damage.[7]

-

Agrochemicals: Triphenyltin compounds were developed and used as agricultural fungicides and acaricides to protect crops.[7][12]

-

Catalysis: Diorganotin carboxylates found use as catalysts in the production of polyurethane foams and for the vulcanization of silicones.[1]

This period, from the 1950s to the 1980s, represented the golden age of organotin applications, with annual production reaching tens of thousands of tons.[10]

Deepening the Science: Structural Discoveries and Synthetic Utility

As industrial applications flourished, fundamental research continued to reveal the chemical intricacies of organotin compounds. A significant finding in the early 1960s challenged the prevailing assumption that tin(IV) compounds were exclusively four-coordinate (tetrahedral). X-ray crystallography confirmed that tin could expand its coordination number to five or even six, a property known as hypercoordination.[1][5] The trimethyltin chloride pyridine adduct was the first documented five-coordinate triorganotin halide complex.[5][6] This ability to form hypercoordinated structures is crucial to their catalytic activity and biological mechanisms.